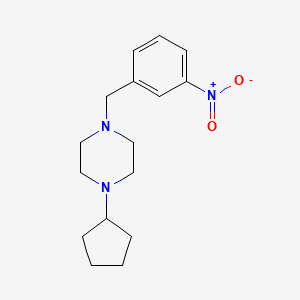
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cyclopentyl group attached to one nitrogen atom and a 3-nitrobenzyl group attached to the other nitrogen atom. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(3-nitrobenzyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the ring-opening addition reaction of ethylene oxide with cyclopentylamine, followed by chlorination and substitution reactions to obtain the desired piperazine derivative .
Industrial production methods often focus on optimizing yield and purity while minimizing the formation of impurities. For example, the preparation process may avoid the use of highly toxic intermediates like 1-cyclopentyl-4-nitrosopiperazine, which can generate carcinogenic nitrosamine impurities .
Chemical Reactions Analysis
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(3-nitrobenzyl)piperazine depends on its specific interactions with molecular targets. Piperazine derivatives often act by binding to receptors or enzymes, thereby modulating their activity. For example, some piperazine-based drugs function as receptor modulators, influencing neurotransmitter systems in the brain .
The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Cyclopentyl-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives to highlight its uniqueness. Similar compounds include:
1-Cyclopentylpiperazine: Lacks the nitrobenzyl group, which may result in different biological activities.
1-(4-Nitrobenzyl)piperazine: Similar structure but with different substituents, leading to variations in chemical reactivity and biological effects.
1-Cyclopentyl-4-nitrosopiperazine: Contains a nitroso group instead of a nitro group, which can influence its chemical properties and potential toxicity.
The unique combination of the cyclopentyl and 3-nitrobenzyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-7-3-4-14(12-16)13-17-8-10-18(11-9-17)15-5-1-2-6-15/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
InChI Key |
UJPDLXPKGMQKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


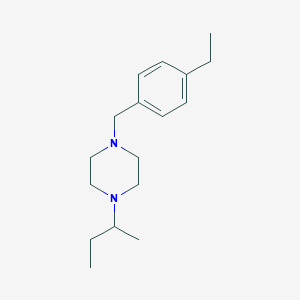
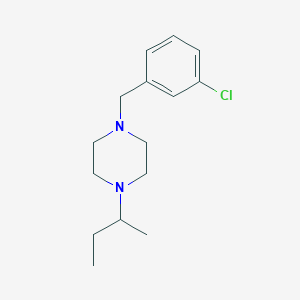
![N-[3-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]adamantane-1-carboxamide](/img/structure/B10885196.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885203.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B10885206.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10885207.png)
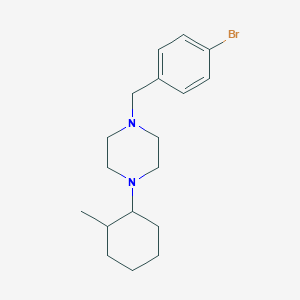
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10885231.png)

![methyl (2-bromo-6-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10885239.png)
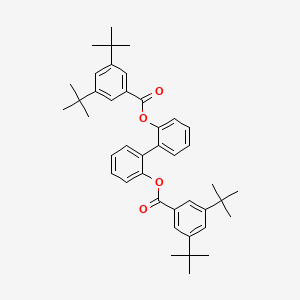
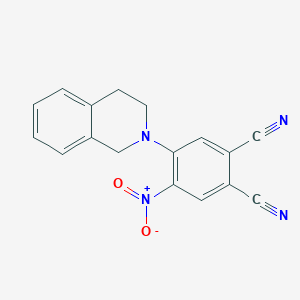
![2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10885272.png)
![4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885273.png)
